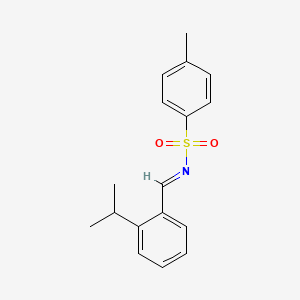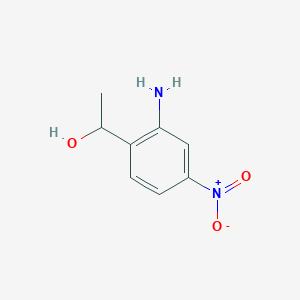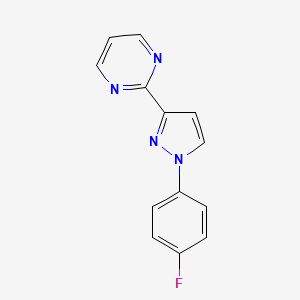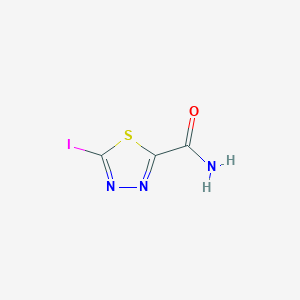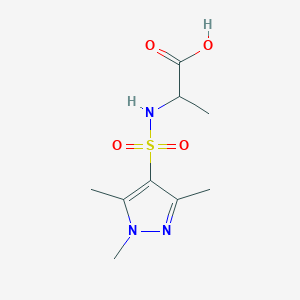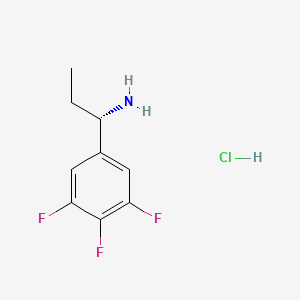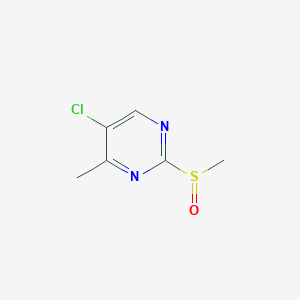
5-Chloro-4-methyl-2-(methylsulfinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-methyl-2-(methylsulfinyl)pyrimidine is an organic compound with the molecular formula C6H7ClN2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 4th position, and a methylsulfinyl group at the 2nd position on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-2-(methylsulfinyl)pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 2-methylthio-4-chloropyrimidine.
Oxidation: The methylthio group is oxidized to a methylsulfinyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated purification systems can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-2-(methylsulfinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group.
Reduction: The methylsulfinyl group can be reduced back to a methylthio group.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-4-methyl-2-(methylsulfonyl)pyrimidine.
Reduction: 5-Chloro-4-methyl-2-(methylthio)pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-methyl-2-(methylsulfinyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-2-(methylsulfinyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-4-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfinyl group.
5-Chloro-4-methyl-2-(methylsulfonyl)pyrimidine: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
4-Methyl-2-(methylsulfinyl)pyrimidine: Lacks the chlorine atom at the 5th position.
Uniqueness
5-Chloro-4-methyl-2-(methylsulfinyl)pyrimidine is unique due to the presence of both a chlorine atom and a methylsulfinyl group on the pyrimidine ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H7ClN2OS |
|---|---|
Molecular Weight |
190.65 g/mol |
IUPAC Name |
5-chloro-4-methyl-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C6H7ClN2OS/c1-4-5(7)3-8-6(9-4)11(2)10/h3H,1-2H3 |
InChI Key |
XPQUIBFONKOFIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1Cl)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


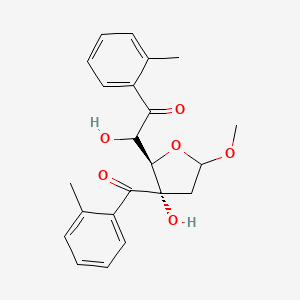
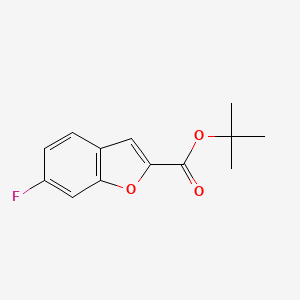
![5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13658133.png)
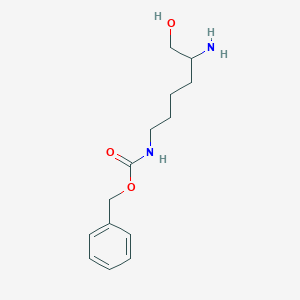
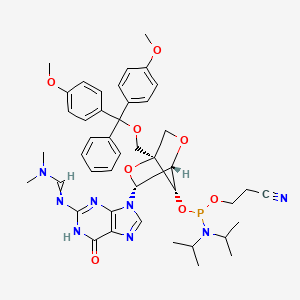
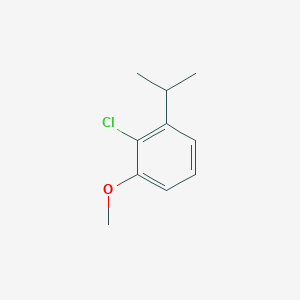
![2,6-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13658173.png)

